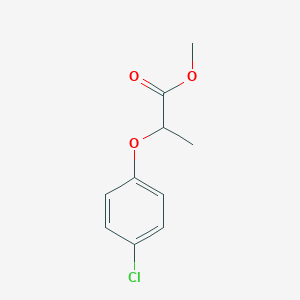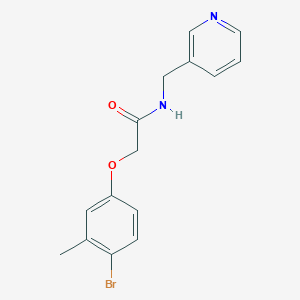
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a synthetic organic compound that features a brominated phenoxy group and a pyridinylmethyl acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is coupled with 3-pyridinylmethylamine under appropriate conditions (e.g., using a coupling agent like EDCI) to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups at the bromine site.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-3-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(3-pyridinylmethyl)acetamide: A related compound lacking the brominated phenoxy group.
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylmethyl acetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15BrN2O2 |
|---|---|
Poids moléculaire |
335.20 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(4-5-14(11)16)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Clé InChI |
FKBQSHFPPGOMHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


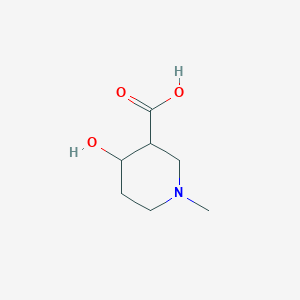
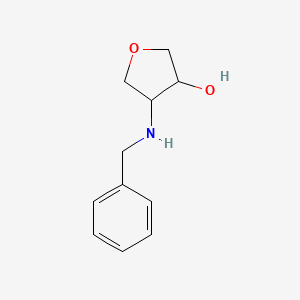
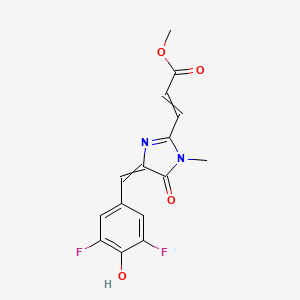
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14800569.png)
![(2E)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14800581.png)
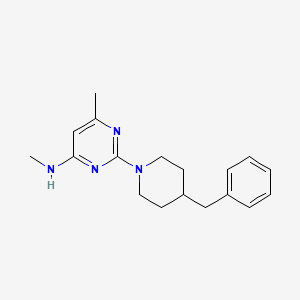
![N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B14800584.png)
![(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one](/img/structure/B14800596.png)
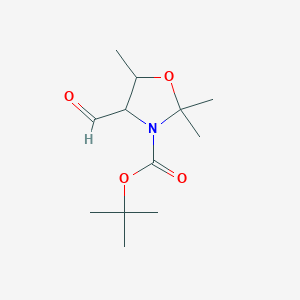
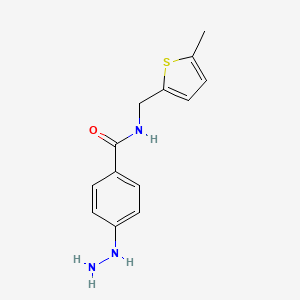
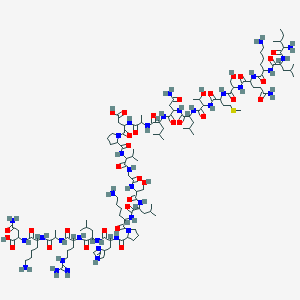
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
